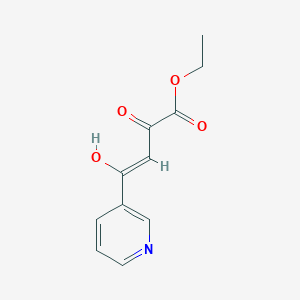

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate

Description

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate is a heterocyclic ester featuring a conjugated enol-ester system and a pyridin-3-yl substituent. Its Z-configuration positions the hydroxyl and oxo groups on the same side of the double bond, influencing intramolecular interactions such as hydrogen bonding. The pyridine ring introduces aromaticity and electron-withdrawing effects, which modulate reactivity and solubility.

Properties

IUPAC Name |

ethyl (Z)-4-hydroxy-2-oxo-4-pyridin-3-ylbut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)6-9(13)8-4-3-5-12-7-8/h3-7,13H,2H2,1H3/b9-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCAPYJAPWPPFJ-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=C(C1=CN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C=C(/C1=CN=CC=C1)\O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate typically involves the condensation of ethyl acetoacetate with 3-pyridinecarboxaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate aldol product, which subsequently undergoes dehydration to yield the final enone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate can undergo various types of chemical reactions, including:

Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics. For instance, a study highlighted the synthesis of various pyridine derivatives that showed promising antibacterial activity against resistant strains of bacteria .

Anticancer Properties

this compound has also been investigated for its anticancer potential. Research has demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The compound's ability to target specific cancer cell types makes it a candidate for further development in cancer therapy.

Agrochemicals

Pesticidal Activity

The compound has shown efficacy as a pesticide. Its structural features allow it to interact with biological systems in pests, leading to increased mortality rates. Studies suggest that this compound can disrupt essential metabolic pathways in insects, making it a valuable addition to agricultural pest control strategies .

Materials Science

Corrosion Inhibition

Recent studies have explored the use of this compound as a corrosion inhibitor for metals such as carbon steel. The compound's ability to form protective films on metal surfaces helps prevent corrosion in harsh environments. Experimental data indicate significant improvements in corrosion resistance when using this compound compared to traditional inhibitors .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, various derivatives of this compound were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of commercially available antibiotics, indicating their potential as new antimicrobial agents.

Case Study 2: Agricultural Application

A field trial was conducted to assess the effectiveness of Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-y)but -2 -enoate as a pesticide against aphid populations in corn crops. The trial demonstrated a significant reduction in aphid numbers compared to untreated plots, showcasing its potential utility in integrated pest management strategies.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate involves its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural features of the target compound and analogs:

Key Observations:

- Substituent Effects: The pyridin-3-yl group in the target compound is more electron-withdrawing than the 2-furyl group in its analog , due to the nitrogen atom in the pyridine ring. This enhances the acidity of the hydroxyl group and stabilizes the enol tautomer.

- Stereochemistry: The Z-configuration in the target compound and Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate positions the hydroxyl and oxo groups cis to each other, facilitating intramolecular hydrogen bonding. This contrasts with E-isomers (e.g., ethyl (2E)-4-(dimethylamino)but-2-enoate ), where steric hindrance or reduced hydrogen bonding may alter reactivity.

Physical and Chemical Properties

- Polarity and Solubility: The hydroxyl and oxo groups in the target compound increase polarity compared to Ethyl (2Z)-but-2-enoate (density: 0.9182 g/cm³, boiling point: ~123.66°C). However, the pyridin-3-yl group may enhance solubility in polar aprotic solvents (e.g., DMSO) due to nitrogen’s lone-pair interactions. In contrast, the 2-furyl analog (molecular weight: 210.18) may exhibit lower solubility in water due to the furan ring’s reduced hydrogen-bonding capacity compared to pyridine.

- Thermal Stability: The conjugated enol-ester system in the target compound likely improves thermal stability over simpler esters like Ethyl (2Z)-but-2-enoate .

Reactivity and Functional Group Interactions

- Hydrogen Bonding: The hydroxyl group in the target compound can act as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor, enabling supramolecular interactions in crystalline phases. This is critical for applications in crystallography, where programs like SHELXL are used for structural refinement.

- Electrophilic Reactivity : The α,β-unsaturated ester system in the target compound is susceptible to nucleophilic attack, similar to analogs like I-6230 . However, the electron-withdrawing pyridin-3-yl group may accelerate Michael addition reactions compared to furyl or phenyl substituents.

Biological Activity

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate, with the CAS number 778531-36-5, is an organic compound notable for its unique structural features, including a pyridine ring and an enone moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing data from diverse sources, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol. The presence of the pyridine ring contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| CAS Number | 778531-36-5 |

| Boiling Point | Not available |

Synthesis

The synthesis of this compound typically involves the condensation of ethyl acetoacetate with 3-pyridinecarboxaldehyde under basic conditions. This reaction proceeds through an aldol intermediate, which subsequently undergoes dehydration to yield the final compound.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In a study focusing on its effects on cancer cell lines, this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in several cancer types, including breast and colon cancer cells. The compound's ability to act as a Michael acceptor allows it to react with thiol groups in proteins, potentially modulating the activity of key enzymes involved in cancer progression .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, facilitating reactions with nucleophiles such as thiol groups in proteins. This interaction may lead to alterations in enzyme activity and cellular signaling pathways, contributing to its antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at Virginia Commonwealth University evaluated various compounds for their ability to inhibit bacterial growth. Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-y)but-2-enonate was found to significantly reduce the viability of Staphylococcus aureus at concentrations as low as 25 µM .

- Cancer Cell Inhibition : In vitro experiments demonstrated that treatment with Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-y)but-2-enonate led to a dose-dependent decrease in cell viability among MCF7 breast cancer cells, with an IC50 value calculated at approximately 30 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or esterification reactions . For example, pyridin-3-yl boronic acid derivatives can react with α-keto-β-hydroxy esters under palladium catalysis to form the target compound. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically affect the (Z)-configuration stability. Polar aprotic solvents like DMF favor the retention of the (Z)-isomer by stabilizing the enolic tautomer .

- Key Considerations :

- Use chiral HPLC to confirm stereochemical purity post-synthesis.

- Monitor reaction progress via LCMS to detect intermediates (e.g., m/z 366 [M+H]+ as seen in similar ester syntheses) .

Q. How can spectroscopic techniques (NMR, MS, IR) be optimized to resolve ambiguities in the structural assignment of this compound?

- Methodological Answer :

- NMR : Employ - HSQC and HMBC to correlate the hydroxyl proton (δ ~12 ppm) with the α,β-unsaturated ketone and pyridin-3-yl moiety. The (Z)-configuration is confirmed by NOESY cross-peaks between the hydroxyl group and the pyridine ring protons .

- MS : High-resolution ESI-MS can distinguish between isobaric fragments (e.g., [M+H]+ vs. [M+Na]+) and confirm the molecular formula (CHNO).

- IR : A strong absorption band at ~1680 cm confirms the conjugated carbonyl system .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in iridium-catalyzed allylic amination, and how do steric effects influence byproduct formation?

- Methodological Answer :

- Mechanism : The α,β-unsaturated ester acts as an electrophilic partner in iridium-catalyzed reactions. The (Z)-configuration directs nucleophilic attack to the γ-position, forming α,β-unsaturated γ-amino esters. Steric hindrance from the pyridin-3-yl group suppresses oxazolidinone byproducts by destabilizing the transition state for cyclization .

- Experimental Design :

- Compare reaction outcomes using [(COD)IrCl] vs. [(CO)IrCl(PPh)] catalysts.

- Use DFT calculations to model steric interactions between the pyridine ring and the catalyst’s ligand sphere .

Q. How do computational methods (DFT, MD) predict the compound’s tautomeric equilibrium in solution, and how does this affect its biological activity?

- Methodological Answer :

- Tautomer Analysis : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts a keto-enol equilibrium favoring the enol form in polar solvents (ΔG ~2.1 kcal/mol). Molecular dynamics (MD) simulations in explicit water show hydrogen bonding between the hydroxyl group and solvent stabilizes the enol tautomer .

- Biological Implications : The enol form’s extended conjugation enhances binding to metalloenzyme active sites (e.g., tyrosine kinases), as observed in similar chromen derivatives .

Data Contradiction Analysis

Q. How can conflicting crystallographic data on analogous α,β-unsaturated esters be reconciled?

- Case Study : Discrepancies in bond lengths (C=O: 1.21–1.24 Å) and angles (C=C-O: 120–125°) between single-crystal X-ray studies (e.g., SHELX-refined structures) may arise from twinned crystals or disorder in the pyridin-3-yl group .

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.